Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
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Overview
Description
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that features a unique structure combining glycine, imidazo, and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the p-chlorophenyl group. The final step involves the condensation of the intermediate with N,N-dimethylglycine hydrazide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycine derivatives: Other glycine-based compounds with different substituents.
Imidazo[2,1-b]thiazole derivatives: Compounds with variations in the imidazo[2,1-b]thiazole core structure.
N,N-dimethylglycine derivatives: Compounds featuring the N,N-dimethylglycine moiety with different functional groups.
Uniqueness
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is unique due to its specific combination of glycine, imidazo, and thiazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
102410-38-8 |
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Molecular Formula |
C16H18ClN5OS |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-[(E)-[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C16H18ClN5OS/c1-21(2)10-14(23)20-18-9-13-15(11-3-5-12(17)6-4-11)19-16-22(13)7-8-24-16/h3-6,9H,7-8,10H2,1-2H3,(H,20,23)/b18-9+ |
InChI Key |
PTMBCGCPVFBXMK-GIJQJNRQSA-N |
Isomeric SMILES |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1CCS2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)CC(=O)NN=CC1=C(N=C2N1CCS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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